2-chloro-6-fluorobenzyl 4-methoxybenzoate
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Overview
Description
2-chloro-6-fluorobenzyl 4-methoxybenzoate is a chemical compound that belongs to the class of benzoate esters. It is a white crystalline solid that is used in scientific research for various purposes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzyl 4-methoxybenzoate is not fully understood. However, it is known to interact with various proteins and enzymes in the body, leading to changes in their activity. For example, it has been shown to inhibit the activity of certain protein kinases and histone deacetylases, which are involved in various biological processes such as cell division and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-6-fluorobenzyl 4-methoxybenzoate depend on the specific biological process or pathway that it is targeting. For example, inhibition of protein kinases can lead to changes in cell signaling and cell division, while inhibition of histone deacetylases can lead to changes in gene expression and epigenetic modifications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chloro-6-fluorobenzyl 4-methoxybenzoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations is its cost, as it is a relatively expensive compound compared to other reagents used in scientific research.
Future Directions
There are several future directions for the use of 2-chloro-6-fluorobenzyl 4-methoxybenzoate in scientific research. One area of interest is the development of new inhibitors of protein kinases and histone deacetylases using this compound as a starting material. Another area of interest is the study of its effects on other biological processes and pathways, such as autophagy and apoptosis. Additionally, there is potential for the use of 2-chloro-6-fluorobenzyl 4-methoxybenzoate in drug delivery systems and nanotechnology.
Synthesis Methods
The synthesis of 2-chloro-6-fluorobenzyl 4-methoxybenzoate involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 4-methoxybenzoic acid in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography.
Scientific Research Applications
2-chloro-6-fluorobenzyl 4-methoxybenzoate is used in scientific research for various purposes such as drug discovery and development, chemical biology, and medicinal chemistry. It is used as a starting material for the synthesis of various bioactive compounds such as inhibitors of protein kinases and histone deacetylases. It is also used as a tool compound for the study of various biological processes such as cell signaling and gene expression.
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-11-7-5-10(6-8-11)15(18)20-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKZMAYGUGUBLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluorobenzyl 4-methoxybenzoate |
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